

# A Comparative Analysis of NCD38 and INCB059872 for the Treatment of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | NCD38   |           |  |  |
| Cat. No.:            | B609494 | Get Quote |  |  |

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two promising lysine-specific demethylase 1 (LSD1) inhibitors, **NCD38** and INCB059872, in the context of leukemia treatment. This analysis is based on available preclinical and clinical data.

#### Introduction

Acute Myeloid Leukemia (AML) is a complex and aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation, particularly the aberrant activity of histone-modifying enzymes like Lysine-Specific Demethylase 1 (LSD1), has emerged as a key driver of leukemogenesis. LSD1 is overexpressed in various cancers, including AML, and plays a crucial role in maintaining a stem cell-like state and blocking differentiation. Consequently, LSD1 has become a promising therapeutic target, leading to the development of several small molecule inhibitors. This guide focuses on a comparative analysis of two such inhibitors, **NCD38** and INCB059872, which have demonstrated significant anti-leukemic activity in preclinical models.

## **Mechanism of Action**

Both **NCD38** and INCB059872 target LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, these compounds aim to restore normal gene expression patterns, induce differentiation of leukemic blasts, and ultimately suppress tumor growth.



**NCD38** is a novel LSD1 inhibitor that has been shown to derepress super-enhancers of hematopoietic regulators that are abnormally silenced by LSD1 in leukemia cells. A key aspect of its mechanism is the selective disruption of the interaction between LSD1 and Growth Factor Independence 1 (GFI1B), a transcriptional repressor crucial for hematopoietic development. This disruption leads to the activation of genes involved in myeloid differentiation, such as GFI1 and ERG.

INCB059872 is a potent and selective, FAD-directed, irreversible inhibitor of LSD1. Its mechanism of action also involves the induction of myeloid differentiation, as evidenced by the increased expression of cell surface markers like CD11b and CD86. Preclinical studies suggest that INCB059872's effects are also linked to the regulation of the GFI1/GFI1B pathway, leading to a shift in gene expression that promotes the differentiation of leukemic stem and progenitor cells.



Click to download full resolution via product page

Caption: Mechanism of action of NCD38 and INCB059872 in leukemia cells.



# **Preclinical Efficacy**

Both **NCD38** and INCB059872 have demonstrated promising anti-leukemic activity in a variety of preclinical models.

#### In Vitro Studies

While direct comparative IC50 values in a comprehensive panel of leukemia cell lines are not readily available in the public domain, the existing literature indicates that both compounds are active in the nanomolar to low micromolar range.

| Compound   | Leukemia Model                                                                                     | Reported Activity                                                                              | Reference |
|------------|----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| NCD38      | MLL-AF9 leukemia,<br>erythroleukemia,<br>megakaryoblastic<br>leukemia, MDS overt<br>leukemia cells | Inhibition of cell<br>growth                                                                   |           |
| INCB059872 | Panel of human AML<br>cell lines                                                                   | Inhibition of cellular proliferation, induction of differentiation (CD86 and CD11b expression) |           |
| INCB059872 | THP-1 (MLL-AF9) and<br>MV-4-11 (MLL-AF4)<br>AML cell lines                                         | Growth defect and differentiation                                                              |           |
| INCB059872 | Small Cell Lung<br>Cancer (SCLC) cell<br>lines                                                     | EC50 values ranging from 47 to 377 nM                                                          |           |

### **In Vivo Studies**

Both inhibitors have shown significant efficacy in animal models of leukemia, leading to reduced tumor burden and prolonged survival.



| Compound   | Animal Model                                                           | Key Findings                                                                                                             | Reference |
|------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| NCD38      | Primary MDS-related<br>leukemia with<br>complex karyotype<br>xenograft | Eradication of primary<br>leukemia cells with a<br>single administration                                                 |           |
| INCB059872 | Human AML xenograft models                                             | Significant inhibition of tumor growth                                                                                   |           |
| INCB059872 | Murine retroviral MLL-<br>AF9 disseminated<br>leukemia model           | Significantly prolonged median survival, induced differentiation of blast cells, and normalized hematological parameters |           |
| INCB059872 | THP-1 xenograft<br>model of AML                                        | Reduced tumor<br>growth (synergistic<br>with ATRA)                                                                       | •         |
| INCB059872 | Patient-derived<br>xenograft (PDX)<br>mouse models                     | Markedly increased levels of CD11b+ cells in bone marrow (in combination with ATRA)                                      |           |





Click to download full resolution via product page

Caption: General experimental workflow for evaluating LSD1 inhibitors in leukemia models.

# **Experimental Protocols**

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published literature, the following methodologies are commonly employed:

Cell Viability Assays: Leukemia cell lines are seeded in 96-well plates and treated with a dose range of **NCD38** or INCB059872 for 48-72 hours. Cell viability is typically assessed using assays such as MTT or CellTiter-Glo.



Differentiation Assays: Cells are treated with the inhibitors for several days. The expression of myeloid differentiation markers, such as CD11b and CD86, is quantified by flow cytometry using fluorescently labeled antibodies.

#### In Vivo Efficacy Studies:

- Xenograft Models: Human leukemia cell lines or patient-derived leukemia cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID). Once tumors are established or leukemia is engrafted, mice are treated with the respective inhibitors via oral gavage or other appropriate routes. Tumor volume is measured regularly, and survival is monitored.
- MLL-AF9 Murine Model: This model, which recapitulates human AML, is generated by
  retroviral transduction of murine hematopoietic stem and progenitor cells with the MLL-AF9
  fusion oncogene, followed by transplantation into recipient mice. Treatment with the
  inhibitors is initiated after the establishment of leukemia, and the primary endpoints are
  survival and reduction of leukemic burden in hematopoietic organs.

# **Clinical Development**

**NCD38**: There is limited publicly available information regarding the clinical trial status of **NCD38**.

INCB059872: This inhibitor has progressed to clinical development. A Phase 1/2, open-label, dose-escalation/dose-expansion study was initiated to evaluate the safety and tolerability of INCB059872 in subjects with advanced malignancies, including acute myeloid leukemia (NCT03514407). The study aimed to determine the maximum tolerated dose and recommended Phase 2 dose. Clinical data from a patient with treatment-related AML showed a remarkable response to INCB059872 in combination with azacitidine.

## Conclusion

Both **NCD38** and INCB059872 are promising LSD1 inhibitors with demonstrated preclinical anti-leukemic activity. Their ability to induce differentiation in leukemia cells by targeting the LSD1-GFI1/GFI1B axis provides a strong rationale for their development as targeted therapies. While INCB059872 has advanced into clinical trials, the clinical development status of **NCD38** is less clear from the available information.







Direct comparative studies are needed to definitively assess the relative efficacy and safety of these two agents. Future research should also focus on identifying predictive biomarkers to select patients most likely to respond to LSD1 inhibition and exploring rational combination strategies to overcome potential resistance mechanisms. The continued investigation of these and other LSD1 inhibitors holds significant promise for improving the treatment landscape for patients with leukemia.

 To cite this document: BenchChem. [A Comparative Analysis of NCD38 and INCB059872 for the Treatment of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609494#comparing-ncd38-and-incb059872-in-leukemia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com